molecular formula C10H6BrClN2O B13032301 7-Bromo-4-chloroquinoline-3-carboxamide

7-Bromo-4-chloroquinoline-3-carboxamide

Cat. No.: B13032301
M. Wt: 285.52 g/mol
InChI Key: JAIXPTUDLQQHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-4-chloroquinoline-3-carboxamide (CAS: 1374867-81-8) is a quinoline derivative characterized by a bromine atom at position 7, a chlorine atom at position 4, and a carboxamide group at position 3 of the quinoline scaffold. Its molecular formula is C₁₀H₇BrClN₂O, with a molecular weight of 298.54 g/mol. The carboxamide group enhances hydrogen-bonding capacity, influencing solubility and target binding, while bromine and chlorine substituents modulate electronic properties and steric effects.

Properties

Molecular Formula

C10H6BrClN2O

Molecular Weight

285.52 g/mol

IUPAC Name

7-bromo-4-chloroquinoline-3-carboxamide

InChI

InChI=1S/C10H6BrClN2O/c11-5-1-2-6-8(3-5)14-4-7(9(6)12)10(13)15/h1-4H,(H2,13,15)

InChI Key

JAIXPTUDLQQHNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1Br)C(=O)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound often involve large-scale halogenation reactions using bromine and chlorine in the presence of catalysts. The reaction conditions are optimized to achieve high yields and purity. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 7-Bromo-4-chloroquinoline-3-carboxamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and catalysts .

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new drugs and therapeutic agents .

Medicine: In medicinal chemistry, the compound is explored for its potential as a lead compound in drug discovery. It is investigated for its ability to interact with biological targets and pathways .

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It is also used in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloroquinoline-3-carboxamide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes and proteins involved in critical biological processes. For example, it may inhibit DNA synthesis by interacting with DNA gyrase and topoisomerase, leading to the disruption of bacterial DNA replication . Additionally, the compound may interact with cellular receptors and signaling pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of quinoline derivatives allows for tailored applications. Below is a detailed comparison of 7-Bromo-4-chloroquinoline-3-carboxamide with related compounds:

Substituent Modifications on the Quinoline Core

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Differences/Implications
7-Bromo-4-chloro-6-ethylquinoline-3-carboxamide 1445789-72-9 Ethyl at C6 C₁₂H₁₀BrClN₂O 313.58 Increased lipophilicity due to ethyl group; potential enhanced membrane permeability .
Ethyl 7-bromo-4-chloro-6-fluoroquinoline-3-carboxylate 1956331-75-1 Fluoro at C6, ethyl ester at C3 C₁₃H₉BrClFNO₂ 332.55 Fluorine enhances electronegativity; ester group reduces hydrogen-bonding capacity compared to carboxamide .
7-Bromo-4-chloro-3-nitroquinoline 723280-98-6 Nitro at C3 C₉H₄BrClN₂O₂ 287.5 Nitro group is strongly electron-withdrawing; may increase reactivity in substitution reactions .
4-Bromo-3-chloroquinoline 1209339-16-1 Bromo at C4, chloro at C3 C₉H₅BrClN 242.5 Positional isomerism alters electronic distribution; reduced hydrogen-bonding potential due to absence of carboxamide .

Functional Group Variations

Compound Name CAS Number Functional Group Key Properties/Applications
7-Bromo-4-hydroxyquinoline-3-carboxylic acid 860205-92-1 Hydroxy at C4, carboxylic acid at C3 Increased acidity (pKa ~4-5); potential metal-chelating properties .
7-Bromo-4-chloroquinoline-3-carbonitrile 364793-57-7 Nitrile at C3 Reduced polarity compared to carboxamide; may enhance CNS penetration .
8-Bromo-4-chlorocinnoline-3-carboxamide 663948-25-2 Cinnoline core (vs. quinoline) Altered aromatic system impacts π-π stacking and metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.